1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one
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Overview
Description
1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one can be synthesized through several methods. One common approach involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with p-nitrobenzaldehyde in the presence of a base such as sodium acetate . The reaction is typically carried out in a solvent like ethanol at room temperature, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, solvent recovery and recycling techniques are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-Phenyl-3-(p-nitrophenyl)pyrazol-5-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Lacks the nitro group, resulting in different reactivity and biological activity.
1-Phenyl-3-(4-chlorophenyl)pyrazol-5-one: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.
1-Phenyl-3-(4-aminophenyl)pyrazol-5-one:
These comparisons highlight the unique properties of this compound, particularly its nitro group, which contributes to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C15H11N3O3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-10,16H |
InChI Key |
UVFIOUSCAIYXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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